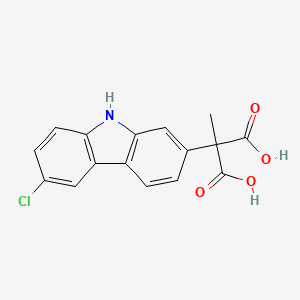

2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid

CAS No.: 252288-17-8

Cat. No.: VC2851003

Molecular Formula: C16H12ClNO4

Molecular Weight: 317.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 252288-17-8 |

|---|---|

| Molecular Formula | C16H12ClNO4 |

| Molecular Weight | 317.72 g/mol |

| IUPAC Name | 2-(6-chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid |

| Standard InChI | InChI=1S/C16H12ClNO4/c1-16(14(19)20,15(21)22)8-2-4-10-11-7-9(17)3-5-12(11)18-13(10)6-8/h2-7,18H,1H3,(H,19,20)(H,21,22) |

| Standard InChI Key | OWNBALBCKYJEQU-UHFFFAOYSA-N |

| SMILES | CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)(C(=O)O)C(=O)O |

| Canonical SMILES | CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)(C(=O)O)C(=O)O |

Introduction

Chemical Structure and Properties

Structural Features

2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid contains a carbazole core with a chlorine atom at the 6-position and a methylpropanedioic acid group at the 2-position. The presence of these functional groups contributes to its chemical reactivity and potential biological activities. The compound's structure incorporates both aromatic and acidic functionalities, making it versatile for various chemical transformations and interactions with biological targets.

Chemical Identity and Properties

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| IUPAC Name | 2-(6-chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid |

| CAS Number | 252288-17-8 |

| Molecular Formula | C₁₆H₁₂ClNO₄ |

| Molecular Weight | 317.72 g/mol |

| InChI | InChI=1S/C16H12ClNO4/c1-16(14(19)20,15(21)22)8-2-4-10-11-7-9(17)3-5-12(11)18-13(10)6-8/h2-7,18H,1H3,(H,19,20)(H,21,22) |

| InChI Key | OWNBALBCKYJEQU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)(C(=O)O)C(=O)O |

These chemical identifiers uniquely define the compound and facilitate its identification in chemical databases and literature.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid can be achieved through multiple synthetic pathways. One common approach involves a multi-step synthesis starting from (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid. The synthesis proceeds through the following steps:

-

Esterification of (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid with methanol to form methyl (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoate

-

Conversion to (RS)-2-(6-chloro-9H-carbazol-2-yl)propane hydrazide using hydrazine hydrate

-

Reaction with acyl chlorides to form N-[(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanoil]-N′-R-substituted-benzoylhydrazine

-

Final transformation using phosphorus oxychloride to yield the target compound

Industrial Production

In industrial settings, the synthesis of this compound typically involves optimized processes that focus on maximizing yield and purity. These methods employ carefully controlled reaction parameters such as temperature, pressure, and reagent concentrations to ensure efficient production. The industrial synthesis follows similar reaction pathways but with modifications to accommodate larger-scale production requirements.

Chemical Reactions

Reaction Types

2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid participates in various chemical reactions that showcase its reactivity and potential for derivatization. These reactions include:

-

Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives, particularly at the carbazole ring system.

-

Reduction Reactions: It can be reduced using common reducing agents to yield reduced derivatives.

-

Substitution Reactions: The compound can participate in substitution reactions, especially at the carbazole ring, leading to diversely substituted derivatives.

Reagents and Conditions

The reactions involving 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid typically employ specific reagents and conditions:

| Reaction Type | Common Reagents | Typical Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Controlled temperature, appropriate solvent systems |

| Reduction | Sodium borohydride, lithium aluminum hydride | Low temperature, anhydrous conditions |

| Substitution | Various acyl chlorides, halogenating agents | Catalysts, specific temperature ranges |

These reaction conditions must be carefully controlled to achieve selective transformations and maximize product yields.

Biological Activities

Antimicrobial Properties

Research indicates that 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid and related carbazole derivatives exhibit significant antimicrobial activity. Studies have demonstrated their effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes, leading to cell death.

Anticancer Activities

The compound has been investigated for its potential anticancer properties. A research study published in a peer-reviewed journal highlighted the anticancer activities of carbazole derivatives, including 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid. The study demonstrated that the compound inhibited cancer cell proliferation in vitro by inducing apoptosis through mitochondrial pathways.

Other Biological Effects

In addition to antimicrobial and anticancer activities, the compound has shown potential in other biological contexts, including:

-

Anti-inflammatory effects: Similar to other carbazole derivatives, it may modulate inflammation pathways

-

Analgesic properties: Preliminary studies suggest potential pain management applications

-

Enzyme inhibition: It may target specific enzymes involved in various biological processes

Scientific Research Applications

Chemistry Applications

In chemistry research, 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid serves as an important building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions, making it valuable for developing new synthetic methodologies and creating diverse chemical libraries.

Medicinal Chemistry

The compound's therapeutic potential is being explored in drug development research. Its unique pharmacological properties suggest it could be effective in treating diseases such as cancer and infections. Ongoing research aims to elucidate its mechanisms of action at the molecular level, particularly its interactions with specific enzymes and receptors.

Materials Science

In materials science applications, this compound and its derivatives are utilized in producing materials with specific properties, such as polymers and dyes. The carbazole core is known for its electronic properties, which can be exploited in the development of advanced materials with tailored functionalities for various technological applications.

Comparative Analysis with Similar Compounds

Structural Analogues

To better understand the uniqueness of 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid, it is useful to compare it with structurally related compounds:

| Compound | Structural Features | Distinguishing Characteristics |

|---|---|---|

| 2-(6-Chloro-9H-carbazol-2-yl)propanoic acid | Lacks the additional carboxylic acid group | Less acidic, different chemical reactivity |

| Ethyl 2-(6-chloro-9H-carbazol-2-yl)propanoate | Contains an ester group instead of carboxylic acids | Different solubility, hydrolytic stability |

| 9H-Carbazole derivatives without chloro substitution | Lack the chlorine atom at the 6-position | Different electronic properties and biological activity |

The ethyl 2-(6-chloro-9H-carbazol-2-yl)propanoate (CAS: 52262-89-2), a related compound, has a molecular weight of 301.767 g/mol and a molecular formula of C₁₇H₁₆ClNO₂, differing from our target compound by the replacement of one carboxylic acid with an ethyl ester group .

Structure-Activity Relationships

The relationship between the structure of 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid and its biological activities provides valuable insights for drug design and development. The presence of the chloro substituent at the 6-position enhances its biological activity, while the methylpropanedioic acid moiety contributes to its binding affinity with potential biological targets.

Case Studies and Research Findings

Antimicrobial Research

A detailed study investigating the antimicrobial efficacy of carbazole derivatives found that compounds structurally similar to 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid exhibited significant activity against both Gram-positive and Gram-negative bacteria. The research attributed this activity to the compounds' ability to disrupt bacterial cell membranes, leading to cell death. The study provided valuable insights into the structure-activity relationships governing antimicrobial activity in this class of compounds.

Anticancer Research Findings

Research published in a peer-reviewed journal examined the anticancer properties of carbazole derivatives, including 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid. The study demonstrated that these compounds inhibited the proliferation of cancer cells in vitro through the induction of apoptosis. The mechanism involved the activation of mitochondrial pathways leading to programmed cell death. These findings highlight the potential of the compound as a lead structure for developing novel anticancer agents.

Cytotoxicity Studies

In vitro cytotoxicity assays have revealed that 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid exhibits dose-dependent toxicity against specific cancer cell lines, including HeLa and MCF7. These studies suggest selective cytotoxicity against cancer cells while potentially having lower toxicity against normal cells, though further research is needed to fully establish this selectivity profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume